molecular formula C14H11BrN2O2S B5479749 (5Z)-5-{[5-BROMO-2-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-3-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE

(5Z)-5-{[5-BROMO-2-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-3-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE

Cat. No.: B5479749
M. Wt: 351.22 g/mol
InChI Key: HAMJJRRVUSKWFP-FLIBITNWSA-N
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Description

The compound (5Z)-5-{[5-BROMO-2-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-3-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a brominated phenyl group, a propynyl ether, and an imidazolidinone core, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[5-BROMO-2-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-3-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Etherification: The formation of the propynyl ether by reacting the brominated phenyl compound with propargyl alcohol under basic conditions.

    Imidazolidinone Formation: The cyclization of the intermediate with appropriate reagents to form the imidazolidinone core.

    Final Assembly: The final step involves the condensation of the intermediate with a suitable aldehyde or ketone to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to ensure consistent production at a larger scale.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[5-BROMO-2-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-3-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(5Z)-5-{[5-BROMO-2-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-3-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5Z)-5-{[5-BROMO-2-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-3-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Affecting Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

(5Z)-5-{[5-BROMO-2-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-3-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE: can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Other brominated phenyl compounds, imidazolidinone derivatives, and propynyl ethers.

This compound , covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(5Z)-5-[(5-bromo-2-prop-2-ynoxyphenyl)methylidene]-3-methyl-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O2S/c1-3-6-19-12-5-4-10(15)7-9(12)8-11-13(18)17(2)14(20)16-11/h1,4-5,7-8H,6H2,2H3,(H,16,20)/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAMJJRRVUSKWFP-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=C(C=CC(=C2)Br)OCC#C)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C/C2=C(C=CC(=C2)Br)OCC#C)/NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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